

Application Notes: Synthesis and Reactivity of Nitrosyl Fluoride with Unsaturated Systems

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Compound of Interest

Compound Name: **Nitrosyl fluoride**

Cat. No.: **B1213285**

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Nitrosyl fluoride** (NOF) is a highly reactive electrophilic agent utilized in the synthesis of specialized organofluorine compounds. Its reaction with fluoroolefins and azaalkenes provides a direct pathway to α -fluoro- α -nitrosoalkanes and N-nitrosoamines, respectively. These products serve as versatile intermediates for creating more complex molecules, including heterocyclic compounds like 1,2-oxazetidines, and for introducing fluorinated moieties into potential drug candidates. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity^{[1][2][3][4][5]}. This document outlines the synthesis of **nitrosyl fluoride** and provides detailed protocols and quantitative data for its reactions with selected fluoroolefins and azaalkenes.

Synthesis of Nitrosyl Fluoride (NOF)

The preparation of pure **nitrosyl fluoride** is a critical first step for its use in subsequent reactions. A common and effective method is the direct vapor-liquid fluorination of nitric oxide (NO)^[6]. This process yields NOF with high purity, avoiding contaminants like silicon tetrafluoride that can arise when using glass reactors^[6]. Alternative methods include reacting nitrosyl sulfuric acid with hydrofluoric acid in the presence of water^[7].

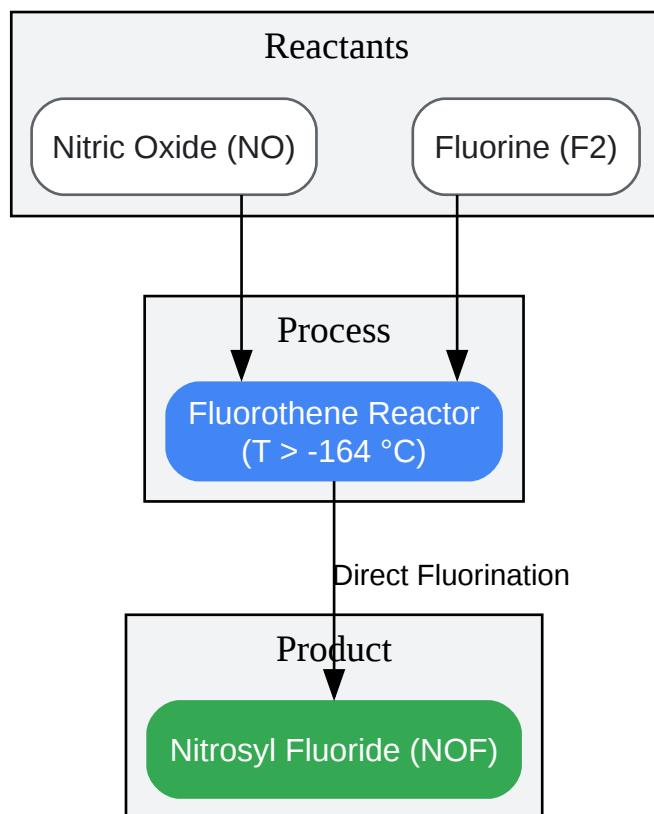
Experimental Protocol: Preparation of NOF

This protocol is adapted from the direct fluorination method^[6].

Caution: Nitric oxide, fluorine, and **nitrosyl fluoride** are toxic, corrosive, and highly reactive gases[8][9]. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be extremely exothermic[8][9].

- System Preparation: Assemble a reaction system consisting of a fluorothene reactor, a cold trap, and connecting copper tubing with brass Kerotest valves. The system must be leak-proof and passivated with fluorine gas prior to use. Evacuate the entire system.
- Condensation of NO: Cool the fluorothene reactor with liquid nitrogen. Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) with an isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurities. Condense the purified nitric oxide into the reactor.
- Reaction: Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point (-163.6 °C).
- Fluorine Addition: Slowly introduce fluorine gas, which has been passed through a sodium fluoride tower to remove any hydrogen fluoride, into the reactor containing the liquid nitric oxide. The reaction is often accompanied by a small flame upon initial contact[6].
- Monitoring: Continue the addition of fluorine in small portions. The liquid in the reactor will progressively lighten in color from the characteristic blue of liquid NO to a colorless liquid as the product (NOF) is formed.
- Purification and Isolation: Once the reaction is complete (the liquid is colorless), freeze the product with liquid nitrogen and evacuate the system to remove any excess fluorine. The resulting **nitrosyl fluoride** can be stored in a suitable passivated cylinder. A yield of over 90% can be expected[6].

Workflow for Nitrosyl Fluoride Synthesis



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Caption: Workflow for the synthesis of **Nitrosyl Fluoride (NOF)**.

Reaction of NOF with Fluoroolefins

Nitrosyl fluoride adds across the double bond of fluoroolefins in an electrophilic addition reaction^{[10][11][12][13]}. The reaction typically proceeds by the attack of the electrophilic nitrogen of NOF on the π -bond of the alkene^[10]. This addition forms an intermediate α -fluoro- α -nitrosoalkane. This nitroso compound can either be isolated or, if the reaction conditions and substrate allow, undergo further reaction, such as a [2+2] cycloaddition with another molecule of the fluoroolefin to yield a stable 1,2-oxazetidine ring system^[14].

Reaction Data

The reaction conditions are critical and often require elevated temperatures and pressures for less reactive fluoroolefins like tetrafluoroethylene^[14].

Fluoroolefin	Molar Ratio (Olefin:NOF)	Conditions	Products	Yield (%)	Reference
Tetrafluoroethylene (TFE)	2:1	100 °C, 8 h, 1120 psig (initial)	2- Pentafluoroet hyl-3,3,4,4- tetrafluoro- 1,2- oxazetidine	55	[14]
Hexafluoropropene (HFP)	1:1	150 °C, 12 h	Perfluoro(2- methyl-1,2- oxazetidine), Heptafluoro- 2- nitrosopropan e	Not specified	[14]

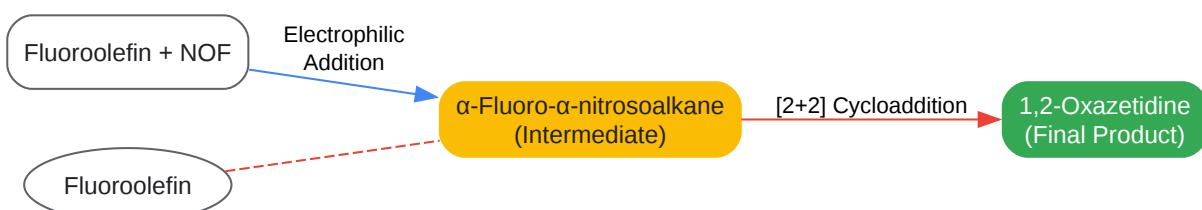
Experimental Protocol: Reaction of NOF with Tetrafluoroethylene (TFE)

This protocol is based on the synthesis of 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine[14].

- Reactor Preparation: Use a pre-fluorinated Hastelloy "C" pressure vessel. Evacuate the vessel and cool it with liquid nitrogen.
- Charging Reactants: Condense a known amount of **nitrosyl fluoride** into the reactor. Subsequently, condense a two-fold molar excess of tetrafluoroethylene into the same reactor.
- Reaction: Seal the reactor and allow it to warm to room temperature. Place the reactor in a suitable heating mantle or oven and heat to 100 °C. The autogenous pressure will be high (e.g., starting at 1120 psig)[14].

- Monitoring: Monitor the reaction by observing the pressure drop. The reaction is considered complete when the pressure stabilizes (e.g., after 8 hours, the pressure may drop to around 260 psig)[14].
- Work-up and Isolation: Cool the reactor to room temperature and then further with liquid nitrogen. Carefully vent any unreacted TFE. The crude product, a colorless liquid, can then be transferred from the reactor.
- Purification: Purify the crude product by fractional distillation to isolate the 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine.

Reaction Pathway Diagram



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Caption: Reaction of NOF with fluoroolefins to form 1,2-oxazetidines.

Reaction of NOF with Azaalkenes

Similar to its reaction with fluoroolefins, **nitrosyl fluoride** readily adds to the carbon-nitrogen double bond of azaalkenes. This reaction provides a route to N-fluoro-N-nitrosoamines. For instance, NOF adds to pentafluoroazapropene at low temperatures to form N-nitroso-bis(trifluoromethyl)amine[14].

Reaction Data

Azaalkene	Molar Ratio (Azaalkene: NOF)	Conditions	Product	Yield (%)	Reference
Pentafluoroazapropene	1:1	Low Temperature	N-Nitroso-bis(trifluoromethyl)amine	Not specified	[14]

Experimental Protocol: Reaction of NOF with Pentafluoroazapropene

This protocol is derived from the description of the reaction in the literature[\[14\]](#).

- Reactor Setup: In a suitable passivated, vacuum-tight apparatus equipped with a cold finger, condense pentafluoroazapropene at -196 °C (liquid nitrogen).
- Reactant Addition: Slowly add an equimolar amount of **nitrosyl fluoride** to the condensed azaalkene.
- Reaction: Allow the mixture to warm slowly. The reaction is facile and occurs at low temperatures[\[14\]](#).
- Isolation: The product, N-nitroso-bis(trifluoromethyl)amine, can be isolated from the reaction mixture by trap-to-trap distillation.

Applications in Research and Drug Development

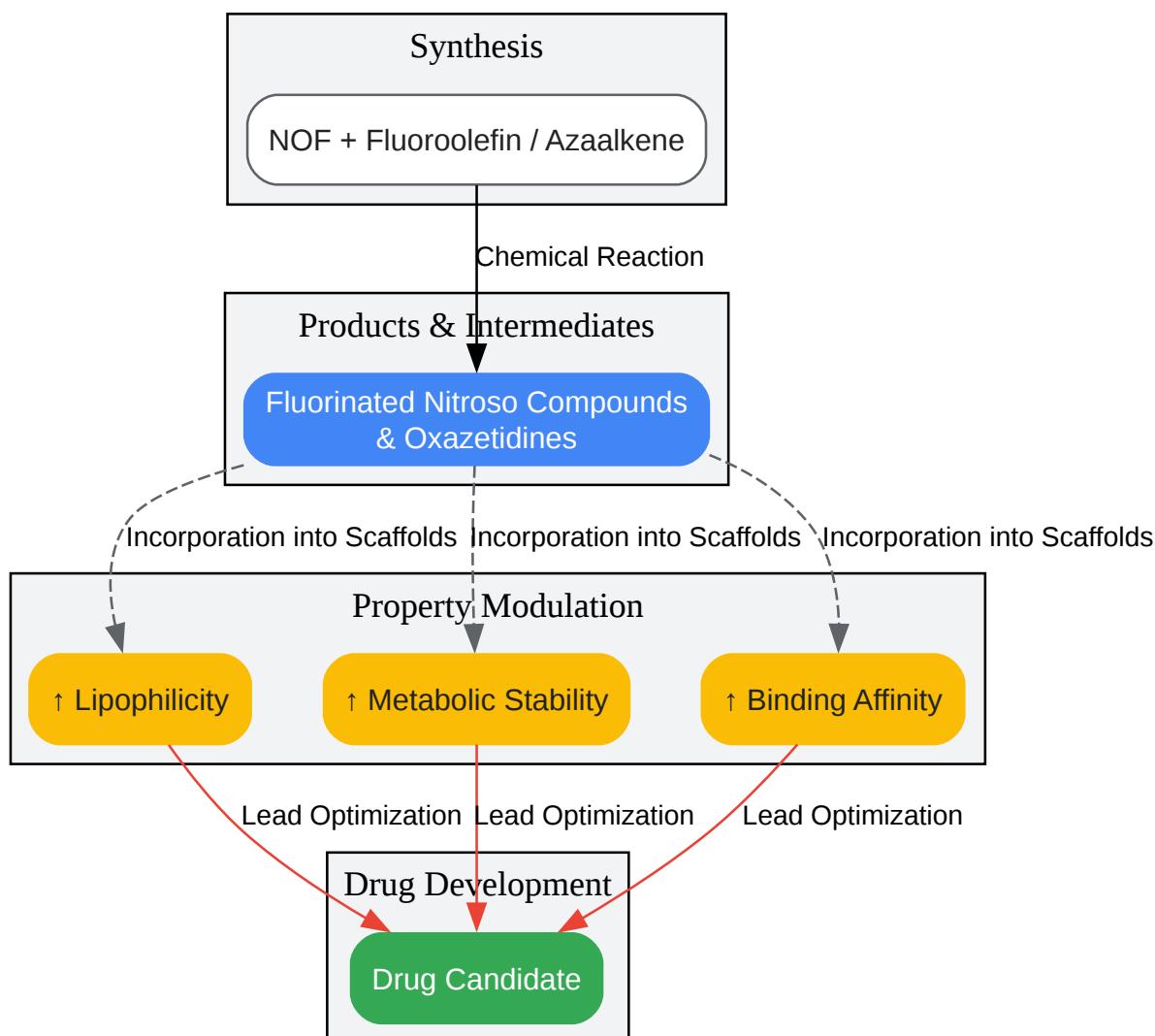
The products derived from the reaction of NOF with fluorolefins and azaalkenes are valuable in synthetic and medicinal chemistry.

- Synthetic Intermediates: α -Fluoro- α -nitroso compounds are versatile building blocks for synthesizing other complex fluorinated molecules[\[15\]](#)[\[16\]](#).
- Medicinal Chemistry: The introduction of fluorine or fluorine-containing groups (like CF₃) is a cornerstone of modern drug design[\[3\]](#). It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability[\[1\]](#)[\[2\]](#)[\[5\]](#). The

products from NOF addition reactions provide direct access to molecules containing both fluorine and a nitroso group, which can be further functionalized.

- Diagnostic Tools: Fluorine-18, a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging for medical diagnostics[1][2][3]. Synthetic methods developed for fluorination can potentially be adapted for the synthesis of 18F-labeled PET tracers.

Logical Flow to Drug Discovery



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Caption: Role of NOF reactions in the drug discovery pipeline.

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